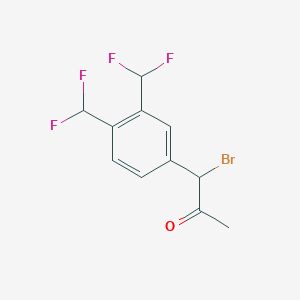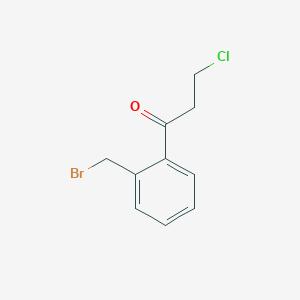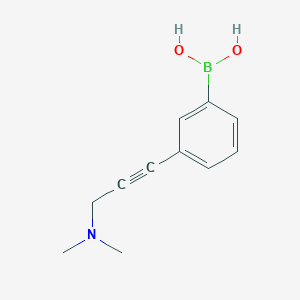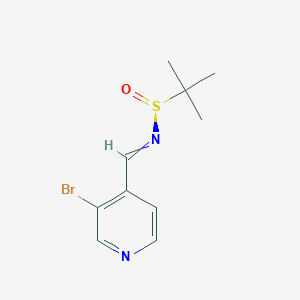
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety attached to a methylene group, which is further connected to a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 3-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or THF.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the sulfinamide group can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (S,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (S,E)-N-((3-Fluoropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (S,E)-N-((3-Iodopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
Uniqueness
(S,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for further modifications.
Propiedades
Fórmula molecular |
C10H13BrN2OS |
|---|---|
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
(S)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-5-12-7-9(8)11/h4-7H,1-3H3/t15-/m0/s1 |
Clave InChI |
KLSCTQBGNRWRKI-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)[S@](=O)N=CC1=C(C=NC=C1)Br |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=C(C=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


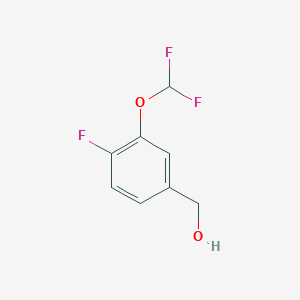
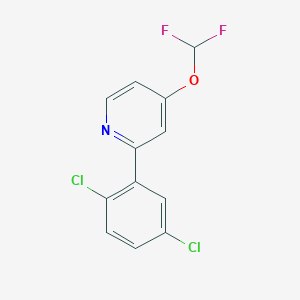
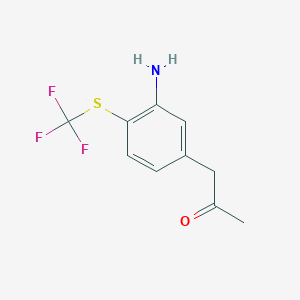
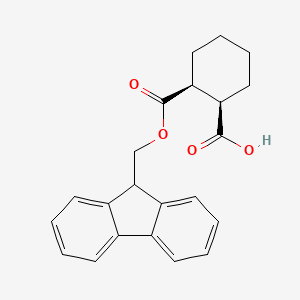
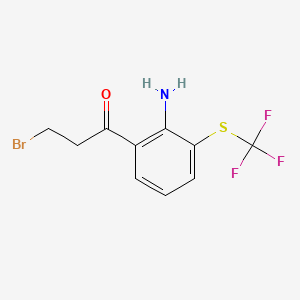
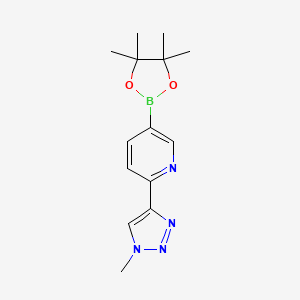
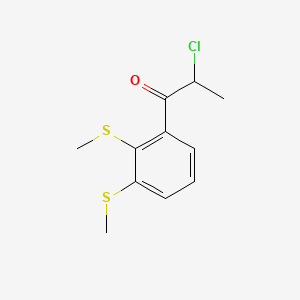
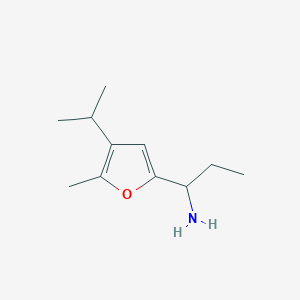
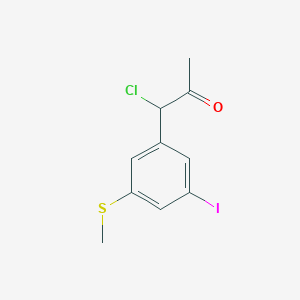
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)

